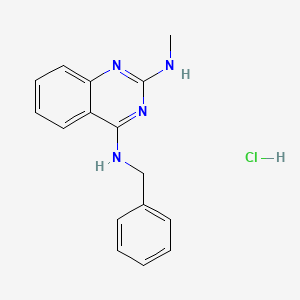

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride

Descripción general

Descripción

El clorhidrato de N4-bencil-N2-metilquinazolina-2,4-diamina es un compuesto químico conocido por sus efectos inhibitorios sobre los canales TRPC4.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente al inhibir los canales TRPC4. Esta inhibición afecta la entrada de iones calcio, que juega un papel crucial en varios procesos celulares. Los objetivos moleculares incluyen las proteínas del canal TRPC4, y las vías involucradas están relacionadas con la señalización del calcio y el transporte de iones .

Análisis Bioquímico

Biochemical Properties

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride plays a crucial role in biochemical reactions by inhibiting TRPC4 channels . TRPC4 channels are involved in various physiological processes, including calcium signaling and vascular function. By inhibiting these channels, this compound can modulate calcium influx in cells, which is essential for numerous cellular functions. This compound interacts with TRPC4 channels through binding interactions that block the channel’s activity, thereby preventing calcium ions from entering the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By inhibiting TRPC4 channels, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of calcium influx can affect the activation of calcium-dependent signaling pathways, leading to changes in gene expression and metabolic activities. This compound has been shown to have neuroprotective effects, potentially by modulating calcium signaling in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to TRPC4 channels, leading to their inhibition . This binding interaction prevents the channels from opening and allowing calcium ions to enter the cell. As a result, the intracellular calcium concentration is reduced, which can affect various calcium-dependent processes, including enzyme activation, gene expression, and cellular metabolism . The inhibition of TRPC4 channels by this compound can also lead to downstream effects on other signaling pathways that are regulated by calcium levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of TRPC4 channels, resulting in prolonged effects on calcium signaling and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPC4 channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in calcium homeostasis and potential damage to cellular structures . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium signaling and cellular metabolism . The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting TRPC4 channels, this compound can alter the balance of calcium-dependent metabolic processes, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its effects on TRPC4 channels . The compound may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of the compound is crucial for its activity and function, as it ensures that the compound interacts with its target channels in the appropriate cellular context .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de N4-bencil-N2-metilquinazolina-2,4-diamina normalmente implica los siguientes pasos:

Formación del núcleo de quinazolina: El núcleo de quinazolina se sintetiza mediante la ciclación de precursores apropiados en condiciones controladas.

N-Metilación: La introducción de un grupo metilo en la posición N2 se logra mediante el uso de agentes metilantes como el yoduro de metilo.

N-Bencilación: El grupo bencilo se introduce en la posición N4 utilizando cloruro de bencilo en presencia de una base.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato utilizando ácido clorhídrico.

Métodos de producción industrial

La producción industrial del clorhidrato de N4-bencil-N2-metilquinazolina-2,4-diamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los factores clave incluyen el control de la temperatura, el tiempo de reacción y el uso de catalizadores eficientes.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de N4-bencil-N2-metilquinazolina-2,4-diamina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo bencilo.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en presencia de un catalizador.

Reducción: Borohidruro de sodio en un solvente adecuado.

Sustitución: Cloruro de bencilo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Derivados oxidados del núcleo de quinazolina.

Reducción: Formas reducidas del compuesto con grupos funcionales alterados.

Sustitución: Derivados sustituidos con diferentes grupos funcionales en la posición bencílica.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinazoline derivatives, including N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride. The compound has been evaluated against various bacterial strains, demonstrating significant activity.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the N4-benzylamine group and the quinazoline core can influence antibacterial potency. For instance:

- Lipophilic groups like trifluoromethyl enhance activity against Staphylococcus aureus and Escherichia coli.

- Compounds with substitutions at the 4-position of the benzene ring exhibit better antibacterial properties than those with substitutions at the 2-position .

Case Studies

A study synthesized a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives and tested them against five bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives had potent inhibitory effects, emphasizing the importance of structural modifications in developing effective antibacterial agents .

| Compound | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | Yes | 13 mg/mL |

| 4c | Yes | 11 mg/mL |

| 3b | No | High MIC |

Antitumor Properties

Quinazoline derivatives are also being explored for their anticancer potential. The compound has shown promise in inhibiting specific cancer cell lines through various mechanisms.

Research Findings

In a recent study, several quinazoline derivatives were screened for their antitumor activity against human cancer cell lines. The findings indicated that specific structural modifications led to enhanced cytotoxicity against these cells, suggesting a promising avenue for further research .

Inhibition of TRPC Channels

This compound has been identified as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which are implicated in various physiological processes and diseases.

Implications in Disease Treatment

Inhibition of TRPC channels has potential therapeutic implications in conditions such as cardiovascular diseases and neurodegenerative disorders. The ability of this compound to selectively inhibit TRPC4 channels opens avenues for developing targeted therapies .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that allow for structural variations to optimize biological activity.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving:

- Formation of the quinazoline core.

- Introduction of the benzyl and methyl substituents via nucleophilic substitution reactions.

These synthetic routes are crucial for generating derivatives with varied biological activities .

Comparación Con Compuestos Similares

Compuestos similares

N4-bencil-N2-metilquinazolina-2,4-diamina: La forma de base libre del compuesto.

Sulfato de N4-bencil-N2-metilquinazolina-2,4-diamina: Otra forma de sal con propiedades similares.

Singularidad

El clorhidrato de N4-bencil-N2-metilquinazolina-2,4-diamina es único debido a su acción inhibitoria específica sobre los canales TRPC4, lo que lo distingue de otros derivados de quinazolina. Su forma de clorhidrato mejora su solubilidad y estabilidad, lo que lo hace más adecuado para diversas aplicaciones .

Actividad Biológica

N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antileishmanial research. This article delves into the various biological activities associated with this compound, highlighting significant findings from recent studies.

Antimicrobial Activity

Mechanism of Action

this compound functions primarily as a dihydrofolate reductase (DHFR) inhibitor. This mechanism is critical in bacterial folate synthesis, making it an effective target for antibacterial agents. Studies have shown that derivatives of quinazoline-2,4-diamines exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

In Vitro and In Vivo Studies

In vitro assays reveal that this compound demonstrates significant bactericidal activity. For instance, it has been reported to have minimum inhibitory concentrations (MICs) as low as 2 mg/mL against MRSA strains . Furthermore, in vivo studies using murine models indicate that this compound can significantly reduce bacterial load and improve survival rates in infected subjects .

| Bacterial Strain | MIC (mg/mL) | Activity Type |

|---|---|---|

| Methicillin-resistant S. aureus | 2 | Bactericidal |

| Acinetobacter baumannii | 30 | Bactericidal |

| E. coli | 5 | Bactericidal |

Antileishmanial Activity

Recent investigations have also explored the antileishmanial properties of this compound. In a comparative study, this compound was evaluated alongside other quinazoline derivatives against Leishmania donovani. The results indicated moderate activity with an effective concentration (EC50) in the submicromolar range . While not the most potent among its class, its ease of synthesis and favorable pharmacokinetic properties make it a candidate for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinazoline core have been shown to significantly influence its efficacy. For instance:

- Substituents at the 6-position : Compounds with bromo or methyl groups at this position demonstrate enhanced antibacterial activity compared to their counterparts with substitutions at the 7-position .

- Benzenoid Ring Modifications : The presence of specific substituents on the benzenoid ring is essential for maintaining activity; compounds lacking such modifications showed significantly reduced efficacy .

Case Studies

-

Study on Antimicrobial Efficacy

A study focused on a series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated strong antibacterial properties against a library of MRSA isolates. The study highlighted that compounds with optimal substitutions exhibited reduced cytotoxicity towards human cells while maintaining high bactericidal activity . -

Antileishmanial Evaluation

Another investigation assessed various quinazoline derivatives for their antileishmanial effects. Among these, this compound showed moderate efficacy against L. donovani but was outperformed by other analogs with different substitutions .

Propiedades

IUPAC Name |

4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXRSTWBGPOXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.